molecular formula C13H23N3O B1526953 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide CAS No. 1182797-07-4

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide

Cat. No.: B1526953
CAS No.: 1182797-07-4
M. Wt: 237.34 g/mol
InChI Key: JFJOUGANPLJHHM-UHFFFAOYSA-N
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Description

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is a chemical compound with the molecular formula C13H23N3O . As a pyrrole derivative, this compound is of significant interest in medicinal chemistry research. The pyrrole ring is a fundamental scaffold in many biologically active molecules and natural products, known for its presence in pharmaceuticals with a wide range of activities, including as antipsychotic agents, antimicrobials, and anticancer therapeutics . The structural features of this compound—specifically the pyrrole system linked to a pentanamide chain—suggest potential for investigation in various biochemical pathways. Researchers can leverage this molecule as a key intermediate or building block (synthon) in organic synthesis and drug discovery projects, particularly for developing novel therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-5-8-13(3,14)12(17)15-9-11-7-6-10(2)16(11)4/h6-7H,5,8-9,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJOUGANPLJHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)NCC1=CC=C(N1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These changes can result in altered cellular behaviors, such as proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of different metabolites. These interactions can affect metabolic fluxes and alter the levels of specific metabolites, which can have downstream effects on cellular processes and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity.

Biological Activity

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide, also known by its CAS number 1182797-07-4, is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23N3O
  • Molecular Weight : 237.35 g/mol
  • IUPAC Name : this compound
  • InChI Key : JFJOUGANPLJHHM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly concerning its effects on cellular pathways and potential therapeutic applications.

Research indicates that this compound may interact with specific receptors or enzymes involved in inflammatory responses and cellular signaling pathways. It has shown promise in modulating the Type III secretion system (T3SS), which is crucial in bacterial virulence and pathogenesis.

In Vitro Studies

A study demonstrated that compounds similar to this compound exhibited inhibitory effects on T3SS-mediated activities in various bacterial strains. The compounds were screened for their ability to inhibit the secretion of virulence factors, showing significant potential as therapeutic agents against bacterial infections .

CompoundIC50 (μM)Effect on T3SS
7050Inhibitory
7140Inhibitory
7230Inhibitory

Case Studies

  • Inflammatory Lung Diseases : A patent application highlighted the use of compounds like this compound in treating chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. The compound was found to reduce inflammatory markers and improve lung function in preclinical models .
  • Cell Line Studies : In cell line assays, the compound demonstrated a concentration-dependent inhibition of pro-inflammatory cytokine production when tested against human bronchial epithelial cells exposed to inflammatory stimuli. This suggests a potential role in managing inflammatory disorders .

Safety and Toxicology

Preliminary safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development

The compound's structural features suggest potential as a pharmacological agent. Its amino group and pyrrole ring may impart biological activity, making it a candidate for drug development. Research has indicated that similar compounds can exhibit significant effects on various biological targets, including receptors and enzymes involved in disease pathways.

b. Anticancer Activity

Preliminary studies have shown that derivatives of pyrrole compounds can possess anticancer properties. For instance, the incorporation of the pyrrole moiety in drug design has been linked to improved efficacy against certain cancer cell lines. Ongoing research is focused on synthesizing analogs of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide to evaluate their cytotoxic effects in vitro and in vivo.

Analytical Chemistry

a. Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC). A study demonstrated that it could be effectively separated using reverse-phase HPLC methods, which are essential for purity assessment and quality control in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

b. Mass Spectrometry

Mass spectrometry (MS) is another analytical technique utilized for characterizing the compound's molecular structure and understanding its fragmentation patterns. The compound's unique structure allows for specific ionization techniques that enhance detection sensitivity.

Material Science

a. Polymer Synthesis

The compound's amine functionality allows it to act as a building block in polymer chemistry. It can be used to synthesize polyamide materials with tailored properties for applications in coatings, adhesives, and composites. Research into the polymerization processes involving this compound is ongoing, focusing on optimizing mechanical and thermal properties.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that pyrrole derivatives showed selective cytotoxicity against breast cancer cells, suggesting potential for further development .
Study 2HPLC AnalysisEstablished a robust method for the separation of the compound using a Newcrom R1 column, highlighting its applicability in pharmaceutical quality control .
Study 3Polymer ApplicationsInvestigated the use of the compound as a precursor for synthesizing high-performance polyamides with enhanced thermal stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Amide and Pyrrole Families

The compound shares structural similarities with several amide- and pyrrole-containing molecules described in the evidence. Key comparisons include:

Compound Name Molecular Formula Substituents/Functional Groups Key Features Reference
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide (Target) C₁₄H₂₄N₃O 2-methylpentanamide, 1,5-dimethylpyrrole, methylene bridge Pyrrole-amide hybrid; potential hydrogen-bonding motifs N/A
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S Dioxoisoindolinyl, pyridinyl sulfamoyl Sulfonamide linker; higher molecular weight
(3,5-dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone (Intermediate in BODIPY synthesis) C₁₄H₁₅NO Acylated pyrrole, methyl-substituted aryl Pyrrole acylation; precursor for fluorescent dyes
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl... C₄₄H₅₂N₄O₆ Complex branched amide, phenoxyacetamido, hydroxyl groups High molecular complexity; pharmaceutical relevance

Key Differences and Functional Implications

Backbone Flexibility vs. Rigidity :

  • The target compound’s pentanamide backbone offers moderate flexibility compared to the rigid dioxoisoindolinyl group in the sulfamoyl derivative . This flexibility may enhance binding to conformationally dynamic biological targets.
  • In contrast, the BODIPY precursor () employs a rigid pyrrole-acyl structure optimized for planar π-conjugation in fluorescence applications .

Hydrogen-Bonding Potential: The amino and amide groups in the target compound suggest hydrogen-bond donor/acceptor capabilities, akin to the hydroxyl and amide motifs in the pharmacopeial compound () . However, the absence of sulfonamide or phenolic groups (cf. ) limits its polarity compared to those analogs.

Synthetic Accessibility: The target compound’s synthesis likely involves pyrrole alkylation and amide coupling, similar to the acylation steps described for BODIPY intermediates () . By contrast, the sulfamoyl derivative () requires sulfonylation and isoindolinone formation, which are more complex .

Research Findings and Limitations

  • Crystallographic Analysis: No direct crystallographic data for the target compound are available. However, tools like SHELXL () and ORTEP-3 () are standard for analyzing analogous amides and heterocycles, suggesting that similar methods could resolve its structure .
  • Computational Modeling : Density Functional Theory (DFT) calculations, as applied to vibrational modes of triazole-pyridine derivatives (), could predict the target compound’s electronic properties and stability .

Preparation Methods

Starting Materials and Intermediates

  • The key intermediate is usually a substituted pentanamide derivative with an amino group positioned for amide bond formation.
  • The pyrrole derivative, 1,5-dimethyl-1H-pyrrol-2-yl)methyl moiety, is introduced as a nucleophilic substituent or through coupling with an activated ester or acid chloride.

Activation of Carboxylic Acid

  • Carboxylic acids are commonly activated using reagents such as thionyl chloride, converting them to acid chlorides for subsequent amide bond formation.
  • Alternative activation involves the formation of esters, such as perfluorophenyl esters, which facilitate coupling reactions with amines.

Coupling Reaction

  • The coupling of the amino group with the activated carboxylic acid or ester is performed in suitable solvents like dichloromethane or tetrahydrofuran.
  • Bases such as triethylamine or other organic bases are used to neutralize the acid formed during coupling.
  • Catalysts or coupling agents (e.g., carbodiimides) may be employed to improve reaction efficiency.

Deprotection and Purification

  • Protecting groups used on amino or carboxyl groups are removed using acids (e.g., hydrochloric acid, trifluoroacetic acid) or bases, depending on the protecting group chemistry.
  • Purification involves crystallization, extraction, and washing steps, often using solvents like methanol, n-pentane, or ethyl acetate.

Representative Process Example (Based on Patent WO2016170544A1)

Step Description Reagents/Solvents Conditions
1 Activation of carboxylic acid intermediate to acid chloride Thionyl chloride, methanol 25-30°C, slow addition
2 Formation of perfluorophenyl ester intermediate 2,3,4,5,6-pentafluorophenol, coupling agent Suitable solvent (e.g., DCM), room temperature
3 Coupling of amino intermediate with activated ester Amino compound, base (e.g., triethylamine) Room temperature, stirring
4 Deprotection of protecting groups Acid (e.g., HCl, trifluoroacetic acid) Controlled temperature
5 Purification by crystallization and washing Methanol, n-pentane 25-30°C

This process highlights the use of selective activation, coupling, and purification steps to obtain the target compound with high purity and yield.

Solvent and Reagent Selection

  • Solvents: Hydrocarbon solvents (n-pentane, n-hexane), ethers (diethyl ether, tetrahydrofuran), esters (ethyl acetate), and polar aprotic solvents (dimethylformamide, dimethylacetamide) are chosen based on solubility and reaction compatibility.
  • Bases: Organic bases like triethylamine, piperidine, or inorganic bases such as sodium hydroxide are used depending on the step.
  • Deprotecting agents: Acids like hydrochloric acid, trifluoroacetic acid, or bases depending on the protecting group chemistry.

Analytical and Quality Control

  • Purity of the final compound is typically confirmed by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, MS).
  • The compound is often obtained with a purity of 95% or higher, suitable for research or pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Substituted pentanamide, 1,5-dimethylpyrrole derivatives
Activation reagents Thionyl chloride, perfluorophenol
Coupling agents Carbodiimides, bases (triethylamine)
Solvents Dichloromethane, tetrahydrofuran, methanol, n-pentane
Deprotection agents HCl, trifluoroacetic acid, bases
Temperature range 0°C to 50°C, depending on step
Purity ≥95%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling 2-methylpentanamide derivatives with (1,5-dimethyl-1H-pyrrol-2-yl)methylamine precursors. Key steps include:

  • Solvent Selection : Dichloromethane or acetonitrile (ACN) is often used to stabilize intermediates .
  • Catalysts : Triethylamine (TEA) or HATU (a coupling agent) facilitates amide bond formation .
  • Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly verifying the pyrrole methyl group (δ 2.1–2.3 ppm) and amide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • IR Spectroscopy : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments to minimize variability .
  • Mechanistic Studies : Perform kinetic binding assays (e.g., surface plasmon resonance) to quantify target affinity and rule off-target effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, helping explain discrepancies between in vitro and cellular activity .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Tools like MarvinSketch estimate ionization states of the amino and amide groups, guiding solvent selection .
  • DFT Calculations : Density Functional Theory (B3LYP/6-31G*) models charge distribution and identifies reactive sites (e.g., pyrrole methyl vs. amide carbonyl) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) paired with LC-MS track hydrolytic or oxidative degradation .

Q. How should experimental designs be structured to systematically evaluate the impact of substituents on the pyrrole ring?

  • Methodological Answer :

  • Factorial Design : Use a 2^k factorial approach (k = substituent position, electronic nature) to optimize steric/electronic effects on bioactivity .
  • Response Surface Methodology (RSM) : Correlate substituent parameters (e.g., Hammett constants) with reaction yields or IC50 values .
  • Parallel Synthesis : Generate analogs via combinatorial chemistry (e.g., Ugi reaction) and screen using high-throughput assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Reactant of Route 2
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide

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